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This guide provides a comprehensive comparison of the experimental drug AVE 0991 with

established therapies for cardiac remodeling, namely Angiotensin-Converting Enzyme (ACE)

inhibitors and Angiotensin II Receptor Blockers (ARBs). The information is compiled from

preclinical studies to offer an objective overview of their comparative efficacy, supported by

experimental data and detailed methodologies.

Introduction to AVE 0991
AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm

of the renin-angiotensin system (RAS).[1] Activation of the Mas receptor by its endogenous

ligand, Angiotensin-(1-7), generally counteracts the detrimental effects of Angiotensin II, which

include vasoconstriction, inflammation, and cellular proliferation, all of which contribute to

adverse cardiac remodeling.[2][3][4] AVE 0991, being an orally active mimic of Angiotensin-(1-

7), presents a novel therapeutic strategy for mitigating cardiac remodeling following injuries

such as myocardial infarction or in chronic conditions like hypertension.[1][5]

Comparative Efficacy in Cardiac Remodeling
This section presents a cross-study comparison of AVE 0991's effects on key parameters of

cardiac remodeling against an ACE inhibitor (Captopril) and an ARB (Losartan). The data is

derived from a study by Kurt et al. (2021), which provides a head-to-head comparison in a rat

model of myocardial ischemia-reperfusion injury.[6][7][8]
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Table 1: Effect on Myocardial Infarct Size

Treatment Group Dosage
Myocardial Infarct Size to
Area at Risk Ratio
(%IS/AR)

Control (Ischemia/Reperfusion) - 48.9 ± 8.8%

AVE 0991 576 μg/kg 29.9 ± 4.8%

Captopril (ACE Inhibitor) 3 mg/kg

Not directly provided, but a

combination with AVE 0991

was studied.

Losartan (ARB) 2 mg/kg

Not directly provided, but a

combination with AVE 0991

was studied.

Captopril + AVE 0991 3 mg/kg + 576 μg/kg 31.7 ± 7.7%

Losartan + AVE 0991 2 mg/kg + 576 μg/kg 30.8 ± 5.8%

Data sourced from Kurt et al. (2021).[6][7][8]

In a separate study focusing on Angiotensin II-induced hypertension, the effects of a Mas

receptor agonist (Angiotensin 1-7) were compared with Losartan on myocardial fibrosis and

hypertrophy.

Table 2: Effects on Myocardial Fibrosis and Hypertrophy
in Angiotensin II-Induced Hypertension
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Treatment Group
Myocardial
Interstitial Fibrosis
(%)

Perivascular
Fibrosis (%)

Cardiomyocyte
Area (μm²)

Angiotensin II 2.8 ± 0.3 8.1 ± 0.9 450 ± 15

Angiotensin 1-7

(MasR Agonist) +

Angiotensin II

1.2 ± 0.2 3.5 ± 0.5 350 ± 10

Losartan (ARB) +

Angiotensin II
1.1 ± 0.2 3.2 ± 0.4 340 ± 12

Data adapted from Castoldi et al. (2021), using Angiotensin 1-7 as a Mas receptor agonist.[1]

[9]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are

provided.
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Caption: Signaling pathways in cardiac remodeling.
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Caption: Experimental workflow for cardiac remodeling studies.

Detailed Experimental Protocols
Myocardial Ischemia-Reperfusion Model (Kurt et al.,
2021)[6][7][8]

Animal Model: Male Wistar rats.

Anesthesia: Intraperitoneal injection of ketamine and xylazine.

Surgical Procedure:

The rats were tracheostomized and ventilated.

A left thoracotomy was performed to expose the heart.

The left anterior descending (LAD) coronary artery was ligated for 30 minutes to induce

ischemia.

The ligature was then released to allow for 2 hours of reperfusion.

Drug Administration: AVE 0991 (576 μg/kg), losartan (2 mg/kg), and captopril (3 mg/kg) were

administered as an intravenous infusion 10 minutes before and throughout the ischemia

period.

Infarct Size Measurement:

At the end of reperfusion, the LAD was re-occluded, and Evans blue dye was injected to

delineate the area at risk (AAR).

The heart was excised, frozen, and sliced.
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The slices were incubated in a 1% triphenyl tetrazolium chloride (TTC) solution to

differentiate between infarcted (pale) and viable (red) tissue.

The areas of the infarct and AAR were measured using planimetry, and the infarct size

was expressed as a percentage of the AAR.

Angiotensin II-Induced Hypertension Model (Castoldi et
al., 2021)[1][9]

Animal Model: Male Sprague Dawley rats.

Induction of Hypertension: Angiotensin II (200 ng/kg/min) was continuously infused for 4

weeks using subcutaneous osmotic minipumps.

Drug Administration: Angiotensin 1-7 (576 µg/kg/day, intraperitoneal) or Losartan (50

mg/kg/day, oral) was administered during the 4-week Angiotensin II infusion period.

Histological Analysis:

At the end of the treatment period, hearts were excised, fixed in 10% buffered formalin,

and embedded in paraffin.

Sections were stained with Masson's trichrome to assess fibrosis.

Cardiomyocyte cross-sectional area was measured from hematoxylin and eosin-stained

sections to evaluate hypertrophy.

Data Analysis: Quantitative analysis of fibrotic areas and cardiomyocyte size was performed

using image analysis software.

Summary and Conclusion
The available preclinical data suggests that AVE 0991 is effective in reducing myocardial infarct

size following ischemia-reperfusion injury.[6][7][8] Its efficacy in this model appears comparable

to the effects observed with combinations of AVE 0991 and either captopril or losartan.

Furthermore, studies using a direct Mas receptor agonist in a model of hypertension
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demonstrate significant reductions in myocardial fibrosis and hypertrophy, with an efficacy

comparable to the ARB losartan.[1][9]

These findings highlight the therapeutic potential of targeting the protective arm of the renin-

angiotensin system with Mas receptor agonists like AVE 0991 for the management of adverse

cardiac remodeling. Further head-to-head comparative studies, particularly long-term studies in

various models of heart disease, are warranted to fully elucidate the comparative advantages

of AVE 0991 over existing therapies. The unique mechanism of action of AVE 0991 may offer

an alternative or complementary approach to the current standard of care for patients with

cardiac remodeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Angiotensin Type 2 and Mas Receptor Activation Prevents Myocardial Fibrosis and
Hypertrophy through the Reduction of Inflammatory Cell Infiltration and Local Sympathetic
Activity in Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Role of the ACE2/Angiotensin 1–7 axis of the Renin-Angiotensin System in Heart Failure -
PMC [pmc.ncbi.nlm.nih.gov]

4. cdnsciencepub.com [cdnsciencepub.com]

5. scielo.br [scielo.br]

6. Comparison of the effects of losartan, captopril, angiotensin II type 2 receptor agonist
compound 21, and MAS receptor agonist AVE 0991 on myocardial ischemia-reperfusion
necrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Comparison of the effects of losartan, captopril, angiotensin II type 2 receptor agonist
compound 21, and MAS receptor agonist AVE 0991 on myocardial ischemia-reperfusion
necrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8708804/
https://pubmed.ncbi.nlm.nih.gov/34948475/
https://www.benchchem.com/product/b15572711?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8708804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8708804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8708804/
https://www.mdpi.com/1422-0067/24/14/11470
https://pmc.ncbi.nlm.nih.gov/articles/PMC4939482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4939482/
https://cdnsciencepub.com/doi/10.1139/cjpp-2023-0226
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://pubmed.ncbi.nlm.nih.gov/32810901/
https://pubmed.ncbi.nlm.nih.gov/32810901/
https://pubmed.ncbi.nlm.nih.gov/32810901/
https://pubmed.ncbi.nlm.nih.gov/34028896/
https://pubmed.ncbi.nlm.nih.gov/34028896/
https://pubmed.ncbi.nlm.nih.gov/34028896/
https://www.researchgate.net/publication/343951355_Comparison_of_The_Effects_of_Losartan_Captopril_Angiotensin_II_Type_2_Receptor_Agonist_Compound_21_and_MAS_Receptor_Agonist_AVE_0991_on_Myocardial_Ischemia-Reperfusion_Necrosis_in_Rats
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Angiotensin Type 2 and Mas Receptor Activation Prevents Myocardial Fibrosis and
Hypertrophy through the Reduction of Inflammatory Cell Infiltration and Local Sympathetic
Activity in Angiotensin II-Dependent Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Cross-Study Comparative Analysis of AVE 0991's
Efficacy in Cardiac Remodeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572711#cross-study-comparison-of-ave-0991-s-
effects-on-cardiac-remodeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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